Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperidine ring, and a benzo[d]thiazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Biological Properties
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacts with piperidine to produce ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, leading to the intermediate 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. These compounds have demonstrated good antibacterial and antifungal activities, highlighting their potential in biological research and pharmaceutical applications (Shafi, Rajesh, & Senthilkumar, 2021).
Antimycobacterial Activity
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed via molecular hybridization, have shown promising activity against Mycobacterium tuberculosis. These compounds inhibit the MTB DNA gyrase and exhibit significant antituberculosis activity, making them crucial for antimycobacterial research (Jeankumar et al., 2013).
Synthesis and Antibacterial Study
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, showing moderate to significant antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Khalid et al., 2016).
Microwave-assisted Synthesis and Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized, exhibiting good-moderate antimicrobial activity. This research underscores the potential of these compounds in creating new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Agent Synthesis
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some compounds showed strong anticancer activity, indicating their potential in cancer research and therapy (Rehman et al., 2018).
Future Directions
Thiophene and piperidine derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
Properties
IUPAC Name |
ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S3/c1-2-28-19(25)13-7-8-15-16(11-13)30-20(21-15)22-18(24)14-5-3-9-23(12-14)31(26,27)17-6-4-10-29-17/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLYYKIONDMBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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